N,N-Dibenzylbenzamide
CAS No.: 23825-35-6
Cat. No.: VC21278679
Molecular Formula: C21H19NO
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23825-35-6 |
|---|---|
| Molecular Formula | C21H19NO |
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | N,N-dibenzylbenzamide |
| Standard InChI | InChI=1S/C21H19NO/c23-21(20-14-8-3-9-15-20)22(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2 |
| Standard InChI Key | VEQBFCHDNFXWFH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
N,N-Dibenzylbenzamide features a central benzamide core with two benzyl groups attached to the nitrogen atom. This structural arrangement significantly influences its physical and chemical properties.
Structural Characteristics
The compound is characterized by the following structural features:
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Molecular formula: C₂₁H₁₉NO
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IUPAC name: N,N-dibenzylbenzamide
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CAS Registry Number: 23825-35-6
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Structural components: A benzamide core with two benzyl substituents on the nitrogen
Physical and Chemical Properties
The physical and chemical properties of N,N-Dibenzylbenzamide are summarized in the following table:
| Property | Value/Description |
|---|---|
| Molecular Weight | 301.4 g/mol |
| Physical State | Solid at room temperature |
| Solubility in Water | 0.8 μg/mL (at pH 7.4) |
| Chemical Formula | C₂₁H₁₉NO |
The compound's relatively low aqueous solubility (0.8 μg/mL at pH 7.4) is characteristic of many dibenzylated compounds, reflecting its predominantly hydrophobic nature due to the presence of three aromatic rings.
Synthesis Methods
Various synthetic routes have been developed for the preparation of N,N-Dibenzylbenzamide, each with specific advantages depending on the required scale and available starting materials.
Standard Synthetic Procedures
A common approach for synthesizing N,N-Dibenzylbenzamide involves the reaction of benzamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to facilitate the dibenzylation of the amide nitrogen.
Alternative Synthesis Methods
An alternative and efficient method for preparing N,N-Dibenzylbenzamide involves the use of acyl chlorides and dialkyl amines, specifically:
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Reaction mixture preparation: An oven-dried round bottom flask is charged with dibenzylamine (as the dialkyl amine), triethylamine, and dichloromethane.
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Acylation process: The mixture is cooled to 0°C, and a solution of benzoyl chloride in dichloromethane is added dropwise.
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Reaction completion and purification: The reaction is allowed to proceed at room temperature until completion, followed by extraction with ethyl acetate and purification through column chromatography .
This method has been documented in scientific literature as an effective approach for preparing various N,N-dialkylbenzamides, including N,N-Dibenzylbenzamide .
Chemical Reactivity
N,N-Dibenzylbenzamide demonstrates distinctive reactivity patterns influenced by both its amide functionality and benzyl substituents.
General Reactivity Patterns
The compound can undergo various chemical transformations, including:
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Oxidation reactions: Potential oxidation of the benzyl groups to form corresponding benzyl alcohols or benzaldehydes.
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Reduction reactions: Conversion to amine derivatives through various reducing agents.
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Substitution reactions: The benzyl groups can participate in nucleophilic substitution reactions.
Reactivity in Catalyzed Reactions
In palladium-catalyzed reactions, N,N-Dibenzylbenzamide shows distinctive behavior. Research has demonstrated that it exhibits limited reactivity in palladium-catalyzed decarboxylative ortho-acylation reactions. This reduced reactivity is attributed to the significant steric hindrance created by the two bulky benzyl groups around the nitrogen atom, which impedes the coordination of nitrogen to palladium—a crucial step in the catalytic cycle .
In contrast, less sterically hindered analogs like N,N-diethylbenzamide readily undergo such transformations. This comparative reactivity offers valuable insights into the structure-reactivity relationships of benzamide derivatives in transition metal-catalyzed reactions .
Research Applications
N,N-Dibenzylbenzamide has found applications in various areas of chemical research, particularly in catalytic transformations and as a precursor in organic synthesis.
Deoxygenative Reduction Reactions
The compound serves as a substrate in base-metal-catalyzed deoxygenative reductions, highlighting its potential for generating valuable amines. Studies have shown that under specific catalytic conditions, N,N-Dibenzylbenzamide can undergo reduction to yield dibenzylamine. For instance, experiments using Fe(II) N-phosphinoamidinate pre-catalysts have achieved high conversion rates (>95%), producing a mixture of C–O and C–N cleavage products.
The table below summarizes some key reaction parameters and outcomes:
| Reaction Type | Catalyst Used | Conversion Rate | Major Product |
|---|---|---|---|
| Deoxygenative Reduction | Fe(II) N-phosphinoamidinate | >95% | Dibenzylamine (73%) |
| Hydrosilylation | Co(acac)₂/DPEphos | >99% | Various amines |
Synthetic Intermediates
N,N-Dibenzylbenzamide serves as an important intermediate in the synthesis of various benzamides derived from primary and secondary amines. The process typically involves reacting amines with benzylic alcohols under controlled conditions to efficiently yield benzamides. This approach provides a straightforward method for synthesizing complex amide structures needed in pharmaceutical research and materials science.
Biological Activity
Research has indicated that N,N-Dibenzylbenzamide exhibits potential biological activities that could be relevant for therapeutic applications.
Antimicrobial Properties
Preliminary research suggests that N,N-Dibenzylbenzamide demonstrates significant antimicrobial activity. These findings indicate potential applications in developing novel antimicrobial agents, particularly as conventional antibiotics face increasing resistance challenges.
Comparative Analysis with Similar Compounds
Understanding N,N-Dibenzylbenzamide's properties in relation to structurally similar compounds provides valuable insights into structure-activity relationships.
Structural Analogs and Their Properties
The table below compares N,N-Dibenzylbenzamide with related compounds:
| Compound | Structure | Key Differences | Reactivity Comparison |
|---|---|---|---|
| N-Benzylbenzamide | Single benzyl group on nitrogen | Less steric hindrance | More reactive in Pd-catalyzed reactions |
| N,N-Diethylbenzamide | Ethyl groups instead of benzyl | Significantly less bulky | Readily undergoes ortho-acylation |
| N,N-Diisopropylbenzamide | Isopropyl groups on nitrogen | Intermediate steric hindrance | Moderate reactivity (47% yield in ortho-acylation) |
Structure-Reactivity Relationships
The comparative reactivity of these benzamide derivatives in palladium-catalyzed reactions reveals important structure-reactivity relationships. For instance, while N,N-diisopropylbenzamide produces ortho-acylated products in moderate yield (47%) when subjected to palladium catalysis, the bulkier N,N-Dibenzylbenzamide shows no reactivity under identical conditions .
This observation confirms that steric factors significantly influence the coordination capabilities of these amides to palladium centers, thereby affecting their reactivity in metal-catalyzed transformations. The bulky benzyl groups in N,N-Dibenzylbenzamide create sufficient steric congestion around the nitrogen atom to prevent effective coordination to the palladium catalyst, explaining its lack of reactivity in these specific reactions .
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